

High-Resolution Mass Spectrometry Profiling of 3-Oxotetradecanoic Acid

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Compound of Interest

Compound Name: 3-Oxotetradecanoic acid

CAS No.: 88222-72-4

Cat. No.: B1214692

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Application Note: AN-OTA-2025

Abstract

3-Oxotetradecanoic acid (3-OTA), also known as

-ketomyristic acid, is a critical metabolic intermediate in the Type II fatty acid synthesis (FAS II) pathway and a precursor to N-acyl homoserine lactone (AHL) quorum-sensing molecules in Gram-negative bacteria.[1] Unlike its stable analog 3-hydroxytetradecanoic acid (Lipid A constituent), 3-OTA possesses a

-keto moiety that renders it thermally unstable and prone to spontaneous decarboxylation. This Application Note details a validated High-Resolution Mass Spectrometry (HRMS) protocol designed to preserve analyte integrity. We present a "Cold-Extraction" methodology coupled with negative-mode ESI-HRMS to quantify 3-OTA while mitigating the formation of its degradation artifact, 2-tridecanone.

Introduction & Biological Context

1.1 The Analytical Challenge: The

-Keto Instability

The primary challenge in analyzing 3-OTA is its thermodynamic instability.

-keto acids possess a carbonyl group at the C3 position, facilitating a six-membered cyclic transition state that promotes thermal decarboxylation. In standard gas chromatography (GC) or high-temperature LC-MS interfaces, 3-OTA (

) rapidly loses

to form 2-tridecanone (

).

- 3-OTA (Analyte): MW 242.35 | ESI(-) m/z 241.1809
- 2-Tridecanone (Artifact): MW 198.34 | Neutral (Poor ESI ionization)

This degradation leads to false negatives in lipidomic screens. Therefore, this protocol prioritizes thermal preservation throughout the workflow.

1.2 Biological Relevance[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Quorum Sensing: 3-OTA is the acyl chain donor for N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL), a signaling molecule regulating virulence in *Agrobacterium tumefaciens* and *Yersinia pestis*.
- Fatty Acid Biosynthesis: It serves as the elongation product of -ketoacyl-ACP synthase.

Experimental Protocol

2.1 Reagents and Standards

- Standard: **3-Oxotetradecanoic acid** (Custom synthesis or high-purity lipid standard provider; e.g., Cayman Chemical, Avanti Polar Lipids).
- Internal Standard (IS): 3-Oxododecanoic acid-

or non-endogenous fatty acid (e.g., heptadecanoic acid), though a deuterated analog is preferred to track ionization suppression.

- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Acetate.

2.2 Sample Preparation: The "Cold-Extraction" Method

Rationale: Traditional Bligh-Dyer or Folch extractions often involve evaporation steps that can heat the sample. This modified protocol uses low-temperature phase separation.

- Harvest: Pellet bacterial cells (CFU) or tissue (10 mg) at 4°C (3000 x g, 5 min).
- Lysis: Resuspend pellet in 400 µL ice-cold Methanol. Sonicate on ice for 3 cycles (10s on, 30s off).
- Extraction: Add 800 µL Chloroform (pre-chilled to -20°C). Vortex vigorously for 30s.
- Phase Separation: Add 300 µL acidified water (0.1% Formic Acid) to protonate the fatty acid, improving partitioning into the organic phase.
- Centrifugation: Spin at 10,000 x g for 5 min at 4°C.
- Recovery: Collect the lower organic phase.
- Drying (CRITICAL): Evaporate solvent under a stream of Nitrogen at ambient temperature (20-25°C). Do not use a heated vacuum concentrator.
- Reconstitution: Dissolve residue in 100 µL Methanol:Water (80:20). Transfer to autosampler vials held at 4°C.

2.3 LC-HRMS Instrumentation & Parameters

Chromatography (UHPLC)

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
- Temperature: 40°C (Column oven), 4°C (Autosampler).

- Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 6.5).
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 5 mM Ammonium Acetate.
- Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min)	% Mobile Phase B	Rationale
0.0	10	Initial equilibration
1.0	10	Load/Desalt
12.0	95	Elution of hydrophobic lipids
14.0	95	Column Wash
14.1	10	Re-equilibration

| 16.0 | 10 | Ready for next injection |

Mass Spectrometry (Q-TOF or Orbitrap)

- Ionization: Electrospray Ionization (ESI) – Negative Mode.
- Spray Voltage: -2.8 kV (Lower voltage reduces discharge).
- Capillary Temperature: 275°C (Do not exceed 300°C to prevent in-source decarboxylation).
- Sheath Gas: 35 arb units.
- Scan Range: m/z 100 – 400.
- Resolution: > 30,000 FWHM (at m/z 200).

Data Analysis & Interpretation

3.1 Identification Criteria

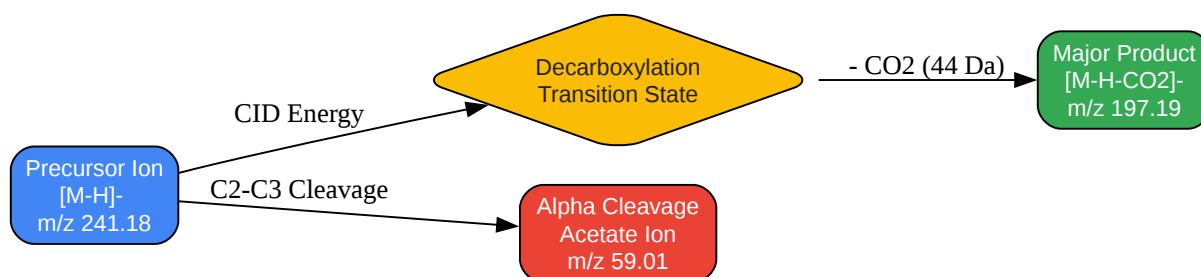
To confirm 3-OTA, the analyte must meet three criteria:

- Exact Mass: m/z 241.1809 () within 5 ppm mass error.
- Retention Time: Elutes slightly earlier than 3-hydroxytetradecanoic acid due to the keto group's polarity.
- Fragmentation Pattern: MS/MS confirmation.

3.2 Fragmentation Pathway (MS/MS)

In negative mode CID (Collision Induced Dissociation), 3-OTA undergoes specific neutral losses.

- Precursor: m/z 241.18 ()
- Primary Fragment: m/z 197.19 () -> Loss of (44 Da).
- Secondary Fragment: m/z 59.01 () -> Acetate ion (characteristic of -oxidation intermediates).

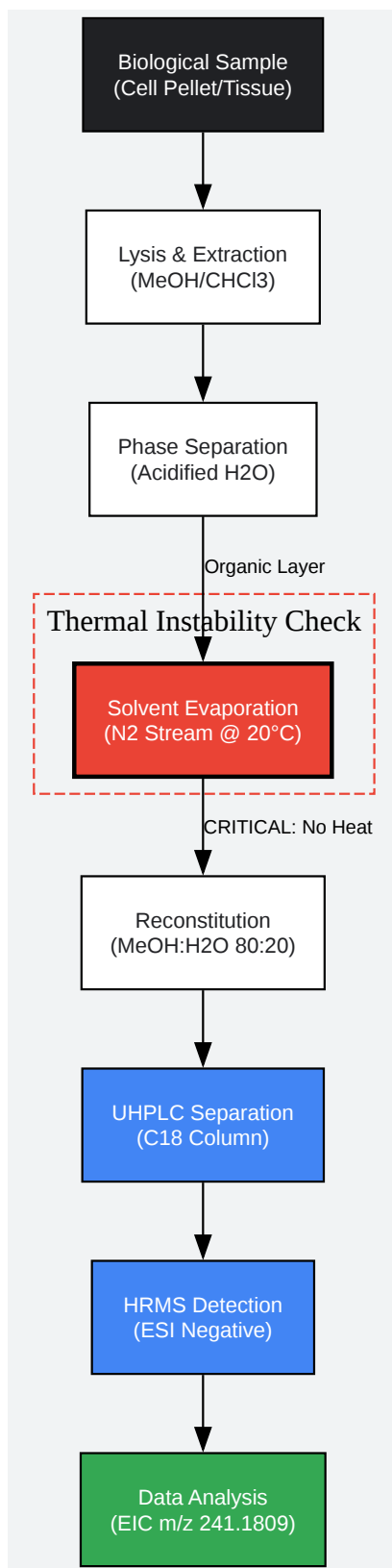


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Figure 1: ESI(-) Fragmentation pathway of **3-Oxotetradecanoic acid**. The loss of CO₂ is the dominant transition used for MRM quantification.

Analytical Workflow Diagram

The following diagram illustrates the critical decision points to avoid analyte degradation.



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Figure 2: Optimized "Cold-Extraction" Workflow. The red node highlights the critical step where heat must be avoided to prevent decarboxylation.

Troubleshooting & Validation

Observation	Root Cause	Corrective Action
Low Signal m/z 241	Thermal Decarboxylation	Lower MS capillary temp (<275°C) and evaporation temp.
Peak Tailing	Metal Chelation	-keto acids can chelate metals. Add 5µM EDTA to mobile phase or use PEEK-lined columns.
Isobaric Interference	3-Hydroxytetradecanoic acid	Check retention time.[6] 3-OH form is more polar and usually elutes later on C18 than the 3-oxo form due to H-bonding capabilities.
Signal at m/z 199 (ESI+)	Degradation to Ketone	If you see 2-Tridecanone (m/z 199 in + mode), your sample prep was too hot.

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